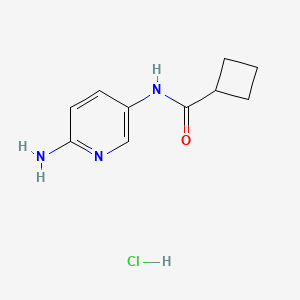

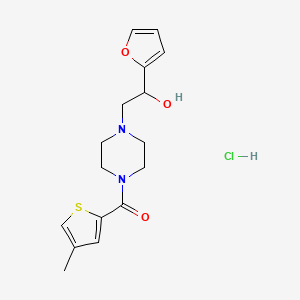

![molecular formula C12H10N4 B2451666 9-Methylpyrimido[4,5-b]quinolin-2-amine CAS No. 582334-03-0](/img/structure/B2451666.png)

9-Methylpyrimido[4,5-b]quinolin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-Methylpyrimido[4,5-b]quinolin-2-amine is a chemical compound with the molecular formula C12H10N4 . It is a structural motif that has been a challenging topic in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrimido[4,5-b]quinolines has been achieved using a wide range of starting materials such as quinoline derivatives and isatins . Multi-component one-pot synthetic approaches have been employed either by using barbituric or thiobarbituric acid, amines, and aldehydes or from 6-aminouracils, aldehydes, and cyclohexanone derivatives . N-aryl-4-aminopyrimido[4,5-b]quinolines were obtained from 2-aminoquinoline-3-carbonitriles by the reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to produce amidine derivatives, which were cyclized in the presence of aromatic amines in acetic acid to yield N-aryl-4-aminopyrimido[4,5-b]quinoline derivatives .Molecular Structure Analysis

The molecular structure of 9-Methylpyrimido[4,5-b]quinolin-2-amine is represented by the formula C12H10N4 . The molecular weight of this compound is 210.24 .Chemical Reactions Analysis

The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production . Direct carbonylation of o-alkenylanilines with CO to synthesize quinolin-2-ones has been developed .科学的研究の応用

Cytotoxic and Antimicrobial Applications

Research has identified derivatives of 9-Methylpyrimido[4,5-b]quinolin-2-amine as potent agents in various biological applications. One study focused on the synthesis of 2,5-diaryl-3-methylpyrimido[4,5-c]quinolin-1(2H)-ones and found that specific compounds demonstrated appreciable cytotoxic activity against a PC3 cancer cell line. This study highlights the potential role of these derivatives in cancer treatment, although the exact mechanism of action remains to be elucidated (Metwally et al., 2007).

Another study synthesized and evaluated various derivatives for their antimicrobial activities against selected Gram-positive and Gram-negative bacteria, as well as fungi. The study revealed that derivatives containing the thio-function exhibited significant antimicrobial effects, suggesting the potential utility of these compounds in treating infectious diseases (El-Sayed et al., 2002).

Antiproliferative and DNA Binding Applications

Certain derivatives were studied for their antiproliferative activity against cancer cell lines and their ability to bind to DNA. These compounds demonstrated inhibition of cancer cell proliferation and showed promising potential in the development of new anticancer agents. For example, a derivative exhibited significant antitumor activity against B16 melanoma, increasing survival rates and inhibiting tumor growth (Gopal et al., 2003).

Anti-Inflammatory, Analgesic, and Antioxidant Activities

Research has also explored the biological activities of derivatives as anti-inflammatory, analgesic, and antioxidant agents. Some synthesized derivatives were screened for these properties and showed promising results, indicating potential therapeutic applications in treating various conditions related to inflammation, pain, and oxidative stress (El-Gazzar et al., 2009).

Neurotropic Activity

Additionally, studies have been conducted on the neurotropic activity of certain derivatives, focusing on their effects on motor activity in animal models. This research provides a basis for further exploration of these compounds in the context of neurological disorders and their potential treatment (Zaliznaya et al., 2020).

作用機序

While the specific mechanism of action for 9-Methylpyrimido[4,5-b]quinolin-2-amine is not mentioned in the papers retrieved, it’s worth noting that many pyrimido[4,5-b]quinoline derivatives have shown promising anticancer activity on different cancer cell lines such as MCF-7, A549, K562, and others . They also demonstrated activity on different enzymes and receptors such as tyrosine kinases, tyrosyl-DNA Phosphodiesterase II, and HDM2 ubiquitin ligase (E3) that promote apoptosis, repair DNA damage, and induce cell cycle arrest .

将来の方向性

The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation has aroused great interest and given a clear direction for future research . The development of more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application .

特性

IUPAC Name |

9-methylpyrimido[4,5-b]quinolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c1-7-3-2-4-8-5-9-6-14-12(13)16-11(9)15-10(7)8/h2-6H,1H3,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZOWNSVYCHDRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C3C=NC(=NC3=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Methylpyrimido[4,5-b]quinolin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 7-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2451588.png)

![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-ol](/img/structure/B2451590.png)

![3-O-Tert-butyl 7-O-methyl 9-amino-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2451591.png)

![3,4-dimethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2451595.png)

![2-[2-(Trifluoromethyl)phenoxy]acetic acid](/img/structure/B2451599.png)

![1-(2,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2451602.png)